molecular formula C13H16O5 B7994817 Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B7994817
M. Wt: 252.26 g/mol
InChI Key: XFXZIYSGCHIXEO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate is an organic compound with the molecular formula C13H16O5 It is a derivative of phenoxypropanoate, characterized by the presence of a formyl group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 3-formyl-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(3-carboxy-6-methoxyphenoxy)propanoate.

    Reduction: 3-(3-hydroxymethyl-6-methoxyphenoxy)propanoate.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:

    Ethyl 3-(3-formylphenoxy)propanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-(3-methoxyphenoxy)propanoate:

The presence of both the formyl and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-13(15)6-7-18-12-8-10(9-14)4-5-11(12)16-2/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZIYSGCHIXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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